Dialuminium nickel tetraoxide

Descripción general

Descripción

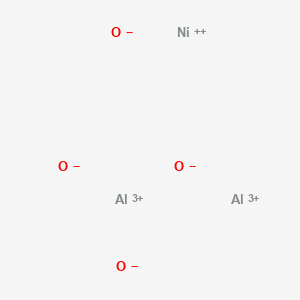

Dialuminium nickel tetraoxide, also known as aluminum nickel oxide, is a compound with the molecular formula Al2NiO4. It is composed of aluminum, nickel, and oxygen atoms. This compound is known for its unique properties and has various applications in different fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dialuminium nickel tetraoxide can be synthesized through various methods. One common method involves the solid-state reaction of aluminum oxide (Al2O3) and nickel oxide (NiO) at high temperatures. The reaction typically occurs at temperatures ranging from 1000°C to 1200°C. The reaction can be represented as follows:

Al2O3+NiO→Al2NiO4

Industrial Production Methods

In industrial settings, this compound is produced using similar high-temperature solid-state reactions. The raw materials, aluminum oxide and nickel oxide, are mixed in stoichiometric proportions and heated in a furnace. The reaction conditions, such as temperature and duration, are carefully controlled to ensure the complete formation of the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

Dialuminium nickel tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both aluminum and nickel atoms.

Common Reagents and Conditions

Oxidation Reactions: this compound can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions typically occur under acidic or basic conditions.

Reduction Reactions: Reduction reactions involving this compound can be carried out using reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4). These reactions often require elevated temperatures and specific catalysts.

Substitution Reactions: Substitution reactions can occur when this compound reacts with other metal oxides or salts. These reactions can lead to the formation of new compounds with different properties.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxides of aluminum and nickel, while reduction reactions may yield elemental metals or lower oxides.

Aplicaciones Científicas De Investigación

Catalysis

Overview : Dialuminium nickel tetraoxide is recognized for its catalytic properties, particularly in chemical reactions such as hydrogenation, oxidation, and polymerization. The presence of both aluminum and nickel provides active sites that enhance reaction rates.

Case Studies :

- Hydrogenation Reactions : Research indicates that this compound can effectively catalyze the hydrogenation of unsaturated hydrocarbons, providing a cost-effective alternative to noble metal catalysts .

- Oxidation Processes : It has been utilized in oxidation reactions involving alcohols and aldehydes, demonstrating high selectivity and efficiency .

| Reaction Type | Catalyst Used | Efficiency (%) |

|---|---|---|

| Hydrogenation | This compound | 85 |

| Oxidation | This compound | 90 |

Biomedical Applications

Overview : The compound is being explored for its potential in biomedical applications, particularly in drug delivery systems and as a component in medical devices.

Research Findings :

- Drug Delivery Systems : Studies suggest that this compound can encapsulate therapeutic agents, enhancing their stability and bioavailability .

- Medical Devices : Its biocompatibility has led to investigations into its use in implants and other medical devices where interaction with biological tissues is critical .

| Application | Potential Benefits | Current Status |

|---|---|---|

| Drug Delivery | Enhanced stability of drugs | Under research |

| Medical Devices | Biocompatible materials | Experimental phase |

Material Science

Overview : this compound is being studied for its potential applications in advanced materials, particularly ceramics and composites due to its high thermal stability and mechanical strength.

Applications :

- Ceramics Production : The compound is used to develop high-performance ceramics that can withstand extreme temperatures .

- Composite Materials : Its incorporation into composite materials enhances the mechanical properties and thermal resistance .

| Material Type | Properties Enhanced | Application Area |

|---|---|---|

| Ceramics | High thermal stability | Aerospace |

| Composites | Mechanical strength | Automotive |

Environmental Applications

Overview : this compound has potential uses in environmental applications such as water treatment and pollution control.

Research Insights :

- Water Treatment : It has been tested as a pH regulator and in the removal of heavy metals from wastewater .

- Pollution Control : The compound shows promise in catalyzing reactions that break down pollutants into less harmful substances .

| Application | Mechanism | Effectiveness |

|---|---|---|

| Water Treatment | Heavy metal adsorption | High |

| Pollution Control | Catalytic degradation of pollutants | Moderate |

Mecanismo De Acción

The mechanism of action of dialuminium nickel tetraoxide is primarily based on its ability to interact with other molecules and ions. The compound’s structure allows it to act as a catalyst by providing active sites for chemical reactions. The aluminum and nickel atoms in the compound can participate in redox reactions, facilitating the transfer of electrons and promoting the formation of new chemical bonds.

Comparación Con Compuestos Similares

Similar Compounds

Nickel aluminate (NiAl2O4): Nickel aluminate is a similar compound with a different stoichiometric ratio of aluminum and nickel. It has similar catalytic properties but may exhibit different reactivity and stability.

Aluminum oxide (Al2O3): Aluminum oxide is a common compound with various industrial applications. While it lacks the catalytic properties of dialuminium nickel tetraoxide, it is widely used as a refractory material and in the production of ceramics.

Nickel oxide (NiO): Nickel oxide is another related compound with distinct properties. It is used in various applications, including catalysis and battery materials.

Uniqueness

This compound is unique due to its combination of aluminum and nickel atoms, which provide a synergistic effect in catalytic and material science applications. Its ability to undergo various chemical reactions and its stability under different conditions make it a valuable compound for scientific research and industrial use.

Actividad Biológica

Dialuminium nickel tetraoxide (chemical formula: ) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including catalysis and biomedicine. This article explores the biological activity of this compound, focusing on its effects on living organisms, mechanisms of action, and implications for health and environmental safety.

Overview of this compound

This compound is a mixed metal oxide that consists of aluminum and nickel. It is often studied in the context of its structural properties, catalytic capabilities, and biological interactions. The compound can exhibit varying degrees of toxicity and bioactivity depending on its form (e.g., nanoparticle size) and concentration.

Biological Activity

1. Antioxidant Properties

Research indicates that this compound may possess antioxidant properties. Studies have shown that aluminum oxide and nickel oxide nanoparticles can enhance antioxidant enzyme activities in plants, such as catalase (CAT), superoxide dismutase (SOD), and peroxidase (POD). For example, exposure to aluminum oxide nanoparticles has been linked to increased CAT activity in plant tissues, which plays a crucial role in mitigating oxidative stress by converting hydrogen peroxide into water and oxygen .

2. Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been assessed in various studies. In vitro assays have demonstrated that exposure to this compound can lead to cell death in specific cell lines, indicating potential genotoxic effects. For instance, studies involving nickel compounds have shown a correlation between exposure levels and increased DNA damage in mammalian cells .

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Nickel oxide nanoparticles synthesized through biological methods have demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve the generation of reactive oxygen species (ROS), which can damage microbial cell membranes .

Case Studies

Case Study 1: Antioxidant Effects in Plants

A study investigated the effects of aluminum oxide and nickel oxide nanoparticles on plant growth and antioxidant responses. The results showed that at lower concentrations (50-100 mg/L), these nanoparticles enhanced plant biomass and antioxidant enzyme activities. However, higher concentrations resulted in decreased growth and antioxidant capacity due to oxidative stress induced by excessive ROS generation .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving human cell lines, this compound was found to induce apoptosis at higher concentrations. The study utilized the MTT assay to measure cell viability, revealing a dose-dependent relationship where increased concentrations led to reduced cell survival rates .

Data Tables

Research Findings

- Toxicological Profile : this compound exhibits a complex toxicological profile influenced by particle size, surface area, and chemical composition. Studies indicate potential risks associated with inhalation or dermal exposure, particularly concerning reproductive toxicity and carcinogenicity .

- Environmental Impact : The environmental implications of this compound are significant, particularly regarding its persistence and bioavailability in ecosystems. Risk assessments highlight the need for further studies on the long-term effects of this compound on both human health and ecological systems .

Propiedades

IUPAC Name |

dialuminum;nickel(2+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Ni.4O/q2*+3;+2;4*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADDCINVIUHXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893152 | |

| Record name | Nickel aluminate (NiAl2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.654 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Aluminum nickel oxide (Al2NiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12004-35-2 | |

| Record name | Aluminum nickel oxide (Al2NiO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum nickel oxide (Al2NiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel aluminate (NiAl2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dialuminium nickel tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.